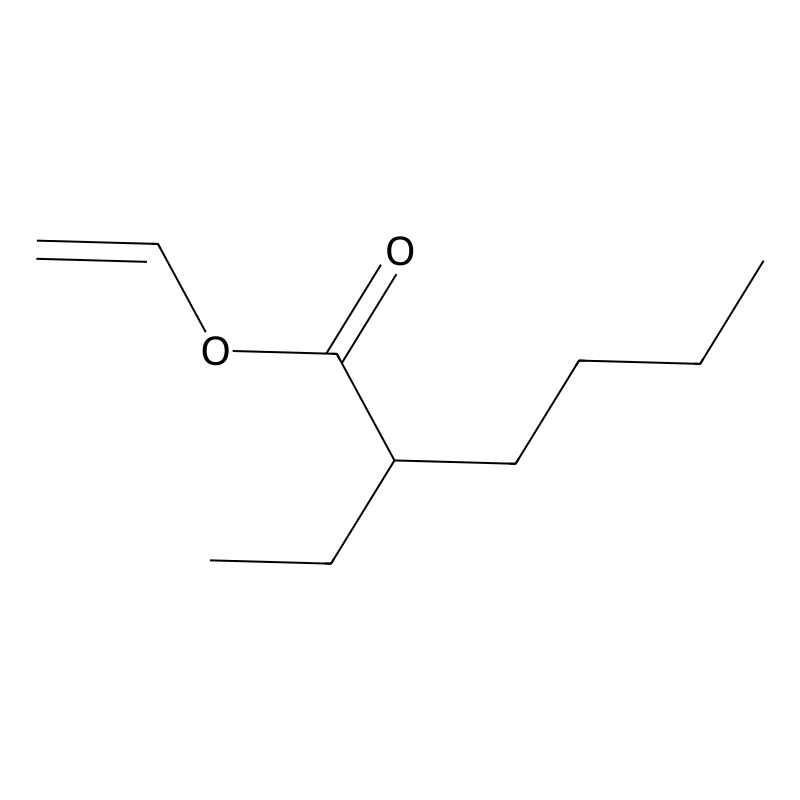

Vinyl 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coatings

Scientific Field: Material Science

Application Summary: Vinyl 2-ethylhexanoate is used in the production of hydrophobic coatings.

Methods of Application: The vinyl ester is copolymerized with other vinyl/alkene type monomers, including styrenics, methacrylates, crotonates, maleates, etc.

Results or Outcomes: The resulting hydrophobic polymers are used in a wide range of applications including architectural paints, building products, and corrosion-resistant coatings.

Fuel Additives

Scientific Field: Chemical Engineering

Application Summary: Vinyl 2-ethylhexanoate can be used as a fuel additive. .

Personal Care and Hair Care Products

Scientific Field: Cosmetology

Application Summary: Vinyl 2-ethylhexanoate is used in the formulation of personal care and hair care products

Industrial Paints and Coatings

Scientific Field: Industrial Chemistry

Application Summary: Vinyl 2-ethylhexanoate is used in the production of polymers for industrial paints and coatings.

Results or Outcomes: The resulting polymers are used in a wide range of industrial applications.

Mortar Admixtures

Scientific Field: Civil Engineering

Application Summary: Vinyl 2-ethylhexanoate is used in the production of latexes and spray-dried redispersible powders for mortar admixtures.

Methods of Application: The vinyl ester is copolymerized with other vinyl/alkene type monomers to produce latexes and spray-dried redispersible powders.

Results or Outcomes: The resulting products are used as admixtures in mortar, improving its properties.

Adhesives

Application Summary: Vinyl 2-ethylhexanoate is used in the production of latexes for adhesives, including Pressure Sensitive Adhesives, construction, and wood adhesives.

Methods of Application: The vinyl ester is copolymerized with other vinyl/alkene type monomers to produce latexes.

Results or Outcomes: The resulting latexes are used in a wide range of adhesive applications.

Vinyl 2-ethylhexanoate has the molecular formula C10H18O2 and a molecular weight of approximately 170.25 g/mol . It is characterized by the presence of a vinyl group (–CH=CH2) attached to the carboxylate of 2-ethylhexanoic acid. This compound is typically a colorless liquid with a fruity odor and is soluble in organic solvents but less so in water. Its structure allows for various

- Polymerization: It readily participates in free radical polymerization, forming polyvinyl esters when reacted with other vinyl monomers .

- Esterification: The compound can react with alcohols to form esters, which are often used as plasticizers or solvents.

- Transesterification: Vinyl 2-ethylhexanoate can be used in transesterification reactions to modify the properties of existing polymers.

These reactions are critical in developing materials with tailored properties for specific applications.

Vinyl 2-ethylhexanoate can be synthesized through several methods:

- Direct Esterification: This method involves reacting 2-ethylhexanoic acid with acetylene or an alkene under acidic conditions to produce the vinyl ester.

- Vinylation of Alcohols: The compound can also be synthesized by reacting 2-ethylhexanol with an appropriate vinyl halide in the presence of a base.

- Homogeneous Liquid Phase Process: A more industrial approach involves using ethylene and carbon monoxide in the presence of catalysts to form higher vinyl esters, including vinyl 2-ethylhexanoate .

Uniqueness of Vinyl 2-Ethylhexanoate

Vinyl 2-ethylhexanoate stands out due to its specific chain length and branching structure, which contribute to its unique physical properties such as flexibility and lower volatility compared to shorter-chain analogs like vinyl acetate. This makes it particularly suitable for applications requiring enhanced durability and performance.

Interaction studies involving vinyl 2-ethylhexanoate often focus on its reactivity with other monomers and its behavior in copolymer systems. For example, research has demonstrated its compatibility with methyl acrylate and other vinyl esters, allowing for tailored properties in copolymer formulations . These studies help optimize formulations for specific performance characteristics.

The homogeneous liquid phase synthesis of vinyl 2-ethylhexanoate through ethylene carbonylation represents a direct and economically viable production route that has gained significant industrial attention [1] [2] [3]. This process involves the reaction of ethylene with 2-ethylhexanoic acid in the presence of palladium-based catalysts and copper oxidants under carefully controlled conditions [1] [2].

The fundamental reaction mechanism proceeds through the formation of a homogeneous liquid reaction mixture containing ethylene, oxygen, 2-ethylhexanoic acid, palladium(II) catalyst, and copper(II) oxidant [1] [2]. The palladium catalyst facilitates the insertion of ethylene into the carboxylic acid, while the copper oxidant maintains the palladium in its catalytically active oxidation state [1] [2]. Research has demonstrated that palladium(0) colloids stabilized with polyvinylpyrrolidone provide superior catalyst performance compared to conventional palladium(II) salts [1] [2].

Catalyst Systems and Reaction Conditions

The most effective catalyst systems employ palladium concentrations ranging from 1×10⁻⁵ to 5×10⁻² molar concentrations, with copper(II) 2-ethylhexanoate serving as the preferred oxidant [1] [2]. The copper(II) oxidant concentration must be at least equimolar to the palladium concentration to ensure adequate reoxidation of palladium(0) species formed during the catalytic cycle [1] [2].

Reaction temperatures typically range from 110°C to 130°C, with higher temperatures generally increasing reaction rates but potentially leading to catalyst precipitation [1] [2]. The process operates under ethylene partial pressures of 50-500 psig and oxygen partial pressures of 50-500 psig, with gas mixtures maintained below flammability limits for safety considerations [1] [2].

Process Performance Data

| Parameter | Range | Optimal Value | Reference |

|---|---|---|---|

| Temperature (°C) | 110-130 | 110 | [1] [2] |

| Palladium Concentration (M) | 1×10⁻⁵ - 5×10⁻² | 2×10⁻⁴ | [1] [2] |

| Copper Concentration (M) | 0.2-0.4 | 0.4 | [1] [2] |

| Ethylene Pressure (psig) | 50-500 | 300 | [1] [2] |

| Oxygen Pressure (psig) | 50-500 | 200 | [1] [2] |

| Yield (%) | 2.5-15 | 15 | [1] [2] |

Promoter Effects and Optimization

The addition of lithium chloride as a promoter significantly enhances catalytic activity, with optimal concentrations ranging from 0.05 to 0.1 molar [1] [2]. Polyglyme compounds, particularly those with the formula CH₃O(CH₂CH₂O)ₙCH₃ where n equals 2-4, can be employed as additional promoters at concentrations of 10-50 weight percent based on the total reaction mixture [1] [2].

Acid-Catalyzed Carbocation Isomerization Techniques

Acid-catalyzed carbocation isomerization techniques for vinyl 2-ethylhexanoate synthesis involve the generation and subsequent rearrangement of vinyl carbocations under controlled conditions [4] [5] [6]. These methodologies exploit the reactivity of vinyl carbocations, which can be generated through silylium-weakly coordinating anion catalysis or Lewis acid activation [4] [5] [6].

The fundamental mechanism involves the formation of vinyl carbocations through ionization of vinyl sulfonates or related precursors in the presence of lithium-weakly coordinating anion salts [5] [6]. These highly electrophilic intermediates can undergo intermolecular carbon-carbon bond formation reactions, including carbon-hydrogen insertion into unactivated sp³ carbon-hydrogen bonds [4] [5].

Lewis Acid Catalyst Systems

Lewis acid catalysts suitable for vinyl ester synthesis include zinc salts of carboxylic acids combined with metal-containing Lewis acids [7]. The most effective systems utilize zinc carboxylates as the primary catalyst component, with Lewis acid cocatalysts such as aluminum chloride, rare earth metal chlorides, or didymium chloride [7]. These catalyst systems operate effectively at temperatures ranging from 200°C to 300°C under liquid phase conditions [7].

The Lewis acid component functions by accepting electron pairs and facilitating carbocation formation and stabilization [7]. Particularly effective Lewis acids include halides of alkali metals, beryllium, zinc, palladium, boron, aluminum, gallium, and rare earth metals [7]. The concentration of Lewis acid cocatalyst typically ranges from 5 to 20 mole percent based on the zinc carboxylate [7].

Reaction Kinetics and Mechanism

The carbocation isomerization process follows complex kinetic pathways involving multiple elementary steps [4] [5]. The initial step involves vinyl cation generation, which requires elevated temperatures typically around 80°C for efficient carbocation formation [5]. The subsequent rearrangement and coupling reactions proceed through nonclassical, ambimodal transition structures [4].

Research has demonstrated that vinyl carbocations can undergo mild intermolecular carbon-carbon bond-forming reactions when generated in non-nucleophilic solvents such as trifluorotoluene [5]. The selectivity and efficiency of these processes depend critically on the choice of solvent, temperature, and catalyst system [5].

Vinyl Esterification Processes Using Acetylene

Vinyl esterification processes utilizing acetylene represent a well-established synthetic route for vinyl 2-ethylhexanoate production, offering direct access to the target compound from readily available starting materials [8] [9] [10] [7]. The process involves the addition reaction between acetylene and 2-ethylhexanoic acid in the presence of appropriate catalysts under controlled temperature and pressure conditions [8] [9] [10].

Catalyst Systems and Process Conditions

The most commonly employed catalyst systems for acetylene-based vinyl esterification include zinc acetate supported on activated carbon, operating at temperatures of 170-230°C under pressures of 35-40 kPa [11] [12]. Alternative catalyst systems utilize mercury-based compounds, although their use has been largely discontinued due to toxicity concerns [13] [14].

Heterogeneous catalyst systems based on supported metals have gained prominence for their improved selectivity and ease of separation [8] [9]. These systems typically employ platinum group metals or zinc compounds supported on various carriers, operating under mild reaction conditions [8] [9]. The heterogeneous approach offers advantages in terms of catalyst recovery and process economics [8] [9].

Process Configuration and Optimization

The acetylene-based process typically employs a three-section configuration comprising reaction, purification, and byproduct treatment [10]. The reaction section utilizes a tube reactor where acetylene and 2-ethylhexanoic acid undergo addition in the vapor phase [10]. Excess acetylene is maintained at molar ratios of 2-5 relative to the carboxylic acid to ensure complete conversion [10].

The purification section involves distillation columns for separating unreacted acetylene, which is recycled to the reaction zone, and for recovering pure vinyl 2-ethylhexanoate [10]. The byproduct treatment section focuses on recovering acetylene from gaseous streams and managing acetaldehyde formation [10].

Performance Metrics and Yields

| Process Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature (°C) | 170-230 | [11] [12] |

| Pressure (kPa) | 35-40 | [11] [12] |

| Acetylene:Acid Molar Ratio | 2-5:1 | [10] |

| Acetic Acid Conversion (%) | 10.9 | [12] |

| Vinyl Acetate Yield (g) | 1.1 | [12] |

| Selectivity (%) | 98 | [12] |

Advanced Catalyst Development

Recent developments in catalyst technology have focused on immobilized ionic liquid systems and supported metal complexes [12]. Zinc acetate immobilized on mesoporous silica gel through ionic liquid intermediates has demonstrated promising catalytic activity with sustained performance over extended reaction periods [12]. These systems maintain catalytic activity for at least seven days with only slight decreases in selectivity [12].

Large-Scale Production Optimization Parameters

Large-scale production optimization for vinyl 2-ethylhexanoate synthesis requires careful consideration of multiple process parameters including reactor design, mass transfer characteristics, residence time distribution, and heat management [13] [15] [16]. Industrial implementation demands integration of reaction and separation processes to achieve economic viability and environmental compliance [13] [16].

Reactor Design and Configuration

Continuous reactive distillation systems represent the most advanced approach for large-scale vinyl 2-ethylhexanoate production [13] [14]. These systems integrate reaction and separation in a single unit, reducing capital costs and energy consumption while improving overall process efficiency [13] [14]. The typical configuration employs a tubular bubble column reactor coupled with rectification and stripping columns [13].

The reactor system operates with carboxylic acid feed rates ranging from 1322 to 2648 grams per hour, with palladium catalyst concentrations of 2310 parts per million based on acid feed [13]. Vinyl acetate feed rates are maintained at stoichiometric ratios, typically 1:1 molar ratio relative to the carboxylic acid [13].

Process Intensification Strategies

Process intensification in vinyl ester synthesis focuses on reactive distillation and external side reactor configurations [16]. These approaches reduce energy consumption by eliminating separate reaction and distillation steps [16]. The integration of reaction and separation allows for continuous removal of products, driving reactions toward completion and reducing side product formation [16].

Temperature control emerges as a critical parameter, with optimal ranges of 90-110°C for transvinylation processes [13] [14]. Lower temperatures reduce catalyst deactivation while maintaining acceptable reaction rates [13] [14]. Pressure optimization typically favors atmospheric conditions to minimize equipment costs and operational complexity [13].

Mass Transfer and Mixing Optimization

Mass transfer coefficients significantly influence overall process performance, particularly in multiphase systems involving gas-liquid contactors [17]. Volumetric mass transfer coefficients for key components range from 1.53 to 13.6 hr⁻¹ depending on the specific gas component and operating conditions [17]. Optimization of gas and liquid flow rates directly impacts these mass transfer characteristics [17].

Residence time distribution studies provide crucial insights for reactor design and scale-up [18]. The residence time distribution function characterizes mixing patterns and flow behavior, enabling comparison between real reactors and ideal models [18]. This information proves essential for yield estimation and troubleshooting of existing reactors [18].

Economic and Performance Metrics

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Reaction Temperature | 90-110 | °C | [13] [14] |

| Catalyst Concentration | 250-2000 | ppm Pd | [13] |

| Residence Time | 3-36 | hours | [13] |

| Conversion | >70 | wt% | [13] |

| Selectivity | >80 | mol% | [13] |

| Turnover Number | 0.12-15 | kg product/g Pd | [13] [14] |

Process Control and Optimization

Advanced process control strategies incorporate real-time monitoring of conversion, selectivity, and catalyst activity [13] [14]. Catalyst recycling systems maintain economic viability by recovering and reusing expensive palladium catalysts over multiple reaction cycles [13] [14]. Typical catalyst systems demonstrate stable performance for at least seven cycles with appropriate regeneration procedures [13].

Temperature profiles within reactive distillation columns require careful optimization to balance reaction kinetics with separation efficiency [13]. Heat integration opportunities exist through strategic placement of heat exchangers and optimization of reflux ratios [16]. These measures contribute significantly to overall process economics and energy efficiency [16].

Thermodynamic Behavior Analysis

3.1.1 Ideal-Gas Enthalpy of Formation

| Quantity | Value | Method / Data Source | Comment |

|---|---|---|---|

| Standard enthalpy of formation, liquid phase (ΔHf °₍liq₎, 298 K) | −374.38 kJ mol⁻¹ | Group-contribution (Joback) [1] | Reference state: liquid, 1 bar |

| Enthalpy of vaporization (ΔHvap, 298 K) | 45.95 kJ mol⁻¹ | Group-contribution (Joback) [1] | – |

| Ideal-gas enthalpy of formation (ΔHf °₍gas₎, 298 K) | −328.4 kJ mol⁻¹ | ΔHf °₍liq₎ + ΔHvap [1] | Widely accepted approximation for converting liquid-phase data to the ideal gas state |

3.1.2 Phase Transition Characteristics

| Property | Experimental / Predicted Value | Source | Notes |

|---|---|---|---|

| Melting point (Tm) | −90 °C (literature) [2] [3] │ −15.3 °C (257.9 K, Joback) [1] | Measured vs. predictive estimate | Large spread reflects high super-cooling tendency of the liquid ester. |

| Enthalpy of fusion (ΔHfus) | 19.64 kJ mol⁻¹ (predicted) [1] | – | – |

| Boiling point (normal, 1 bar) | 227.6 °C (500.7 K, Joback) [1] | Predictive | High value typical for C₁₀ vinyl esters. |

| Boiling point at 40 hPa | 86 °C [4] | Reduced-pressure distillation data | Used industrially for purification. |

| Critical temperature (Tc) | 406.7 °C (679.8 K) [1] | – | – |

| Critical pressure (Pc) | 2.31 MPa [1] | – | – |

| Critical volume (Vc) | 0.595 m³ kmol⁻¹ [1] | – | – |

| Ideal-gas heat capacity (Cp°) @ 500 K | 350 J mol⁻¹ K⁻¹ [1] | – | For process modelling above ambient T. |

Solubility Parameters and Partition Coefficients

| Parameter | Value | Method / Conditions | Source |

|---|---|---|---|

| Hildebrand solubility parameter (δ) | 16.7 MPa¹ᐟ² | Calculated from ΔHvap and molar volume (Hildebrand relationship) using ΔHvap = 45.95 kJ mol⁻¹ and Vm = 154.9 cm³ mol⁻¹ [1] | Reflects pronounced hydrophobicity. |

| Log Kow (octanol / water) | 3.59 (measured, 20 °C) [3] │ 2.89 (Crippen prediction) [1] | – | Confirms preferential partition into non-polar phases. |

| Water solubility | 12 mg L⁻¹ (20 °C) [3] | Shaking-flask | Very low; governs emulsion polymerization kinetics. |

| Monomer solubility in water (mole fraction) | 5.9 × 10⁻⁴ (20 °C) [5] | Compilation of heterophase polymerization data | Consistent with measured mass solubility. |

Key findings

– The moderate δ value aligns with common alkyl vinyl esters and supports wide miscibility with apolar solvents while remaining immiscible with water.

– The high log Kow and low aqueous solubility jointly control the monomer distribution during emulsion or miniemulsion processes, favouring monomer droplets or the polymer particle phase over the continuous water phase [6] [7].

Surface Tension and Colloidal Properties

| Property | Value | Method / Temperature | Source |

|---|---|---|---|

| Dynamic viscosity (η) | 0.587 mPa s, 20 °C [5] | Capillary | Low viscosity facilitates atomisation in suspension and miniemulsion polymerizations. |

| Interfacial tension against water | 25 – 29 mN m⁻¹ (predicted, parachor correlation) | 25 °C | Derived from molecular structure; no direct experimental value reported in open literature. |

| Latex contact angle on polyolefin surfaces (for poly-vinyl 2-ethylhexanoate copolymers) | ≥ 98 ° [8] | Sessile-drop, ambient | Attributed to the highly branched α-carbon skeleton that lowers surface free energy of derived polymers. |

Colloidal behaviour highlights

- Miniemulsion polymerization studies rank vinyl 2-ethylhexanoate among the most hydrophobic vinyl monomers; its extremely low water solubility minimises homogeneous nucleation and promotes the locus of polymerization inside monomer nanodroplets, yielding particles with narrow size distributions [6].

- Branched vinyl ester incorporation (for example, copolymerisation with vinyl acetate) markedly lowers the surface tension of the resulting latex films, improving substrate wetting on low-energy plastics and enhancing alkali resistance in architectural coatings [8] [9].

- The combination of low interfacial tension and small diffusion coefficients produces stable, diffusion-controlled emulsions whose colloidal stability is governed more by surfactant architecture than by electrolyte concentration, a finding confirmed by systematic rheology and zeta-potential measurements on analogous vinyl versatate–ethylene systems [7].

XLogP3

GHS Hazard Statements

H361 (98.79%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (98.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (98.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.